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Compound of Interest

Compound Name: Cesium perchlorate

Cat. No.: B076103

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of cesium
perchlorate (CsClOa4), a compound of interest in various scientific fields. This document
summarizes key crystallographic data, details experimental protocols for its characterization,
and presents visualizations to aid in understanding its structural properties.

Introduction

Cesium perchlorate is an inorganic salt that exists in two polymorphic forms at different
temperatures. At ambient conditions, it adopts an orthorhombic crystal structure. Upon heating
to 219 °C, it undergoes a phase transition to a cubic structure.[1][2] The understanding of its
crystal structure is fundamental for applications ranging from materials science to its use as an
oxidizing agent.

Crystallographic Data

The crystallographic data for the two polymorphs of cesium perchlorate are summarized
below. The room temperature orthorhombic phase has been refined by J. Granzin in 1988, and
the data presented here is based on that work.

Orthorhombic Phase (< 219 °C)

The crystal structure of the low-temperature phase of cesium perchlorate is orthorhombic.
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Table 1: Crystal Data and Structure Refinement for Orthorhombic Cesium Perchlorate

Parameter Value
Empirical Formula CsClOa
Formula Weight 232.36 g/mol
Temperature 291K
Wavelength AgKa (A = 0.5608 A)
Crystal System Orthorhombic
Space Group Pnma

Unit Cell Dimensions

a 9.823(1) A

b 6.009(1) A

c 7.764(2) A
Volume 458.28 A3

z 4

Density (calculated) 3.36 g/cm?3

Data sourced from the work of Granzin, J. (1988).[3]

Table 2: Atomic Coordinates and Equivalent Isotropic Displacement Parameters for

Orthorhombic Cesium Perchlorate
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Wyckoff

Atom Site X y z U(eq) [A?]
Cs 4c 0.1856(1) 0.25 -0.0055(1) 0.034(1)
cl 4c -0.0458(2) 0.25 0.4781(3) 0.029(1)
o1 4c 0.0347(8) 0.25 0.3134(9) 0.051(2)
02 4c -0.0031(8) 0.25 0.6541(9) 0.052(2)
03 8d -0.1251(5) 0.0453(8) 0.4709(7) 0.058(1)

Atomic coordinates and displacement parameters are based on the refinement by Granzin, J.
(1988). The exact anisotropic displacement parameters were not available in the public
databases searched.

Cubic Phase (> 219 °C)

Above 219 °C, cesium perchlorate transitions to a high-temperature cubic phase.

Table 3: Crystal Data for Cubic Cesium Perchlorate

Parameter Value
Crystal System Cubic
Space Group F-43m

Unit Cell Dimensions

a 7.98 A

Data sourced from general crystallographic information.[1][2]

Experimental Protocols

Detailed experimental protocols for the synthesis and single-crystal X-ray diffraction of cesium
perchlorate are outlined below as representative procedures.
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Synthesis of Cesium Perchlorate Single Crystals

A common method for obtaining single crystals of alkali metal salts like cesium perchlorate is
through slow evaporation of an aqueous solution.

Protocol:

Preparation of a Saturated Solution: Dissolve high-purity cesium perchlorate powder in
deionized water at an elevated temperature (e.g., 60-80 °C) with stirring until a saturated
solution is obtained.

Hot Filtration: Filter the hot, saturated solution through a heated funnel with filter paper to
remove any insoluble impurities.

Slow Cooling and Crystallization: Transfer the clear filtrate to a clean crystallizing dish. Cover
the dish with a perforated film (e.g., Parafilm with small pinholes) to allow for slow
evaporation of the solvent.

Crystal Growth: Place the crystallizing dish in a vibration-free environment at a constant,
slightly elevated temperature to facilitate slow cooling and evaporation over several days to
weeks. This slow process promotes the growth of well-formed single crystals.

Crystal Harvesting: Once crystals of suitable size and quality have formed, carefully remove
them from the mother liquor using forceps.

Drying: Gently wash the harvested crystals with a small amount of cold deionized water and
then dry them on a filter paper.

Single-Crystal X-ray Diffraction Analysis

The following is a general workflow for the characterization of a single crystal of cesium
perchlorate using a four-circle diffractometer.

Protocol:

o Crystal Mounting: Select a well-formed, clear single crystal (typically 0.1-0.3 mm in all
dimensions) under a microscope. Mount the crystal on a goniometer head using a suitable
adhesive or cryoloop.
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o Data Collection:

o

Mount the goniometer head on the diffractometer.
o Center the crystal in the X-ray beam.

o Perform an initial set of diffraction frames to determine the unit cell parameters and crystal
system.

o Based on the determined unit cell and space group, set up a full data collection strategy to
measure the intensities of a complete and redundant set of reflections up to a desired
resolution (e.g., sin(8)/A > 0.6 A-1).

o Collect the diffraction data at a controlled temperature (e.g., 291 K for the orthorhombic
phase) using monochromatic X-radiation (e.g., AgKa or MoKa).

o Data Reduction:

[¢]

Integrate the raw diffraction images to obtain the intensities of each reflection.

[e]

Apply corrections for Lorentz and polarization effects.

o

Perform an absorption correction based on the crystal morphology.

[¢]

Merge equivalent reflections to produce a final set of unique reflection data.
e Structure Solution and Refinement:

o Solve the crystal structure using direct methods or Patterson methods to determine the
initial positions of the atoms.

o Refine the atomic positions, and isotropic or anisotropic displacement parameters against
the experimental data using a least-squares minimization algorithm.

o The refinement is complete when the shifts in the refined parameters are negligible and
the agreement factors (e.g., R1, wR2) converge to low values.

Visualizations
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The following diagrams illustrate the experimental workflow and the crystal structure
determination process.

Click to download full resolution via product page

Experimental Workflow for Cesium Perchlorate Crystal Structure Analysis.
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Logical Flow of Crystal Structure Determination from Diffraction Data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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